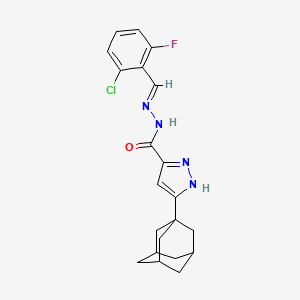![molecular formula C14H14N2O2S B11990499 N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11990499.png)
N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-thiophenecarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in anhydrous ethanol under reflux conditions for a specific duration. The use of concentrated hydrochloric acid as a catalyst has been reported to yield the desired product efficiently .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the methoxyphenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction may produce hydrazide derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
- N’-[1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-10(11-5-7-12(18-2)8-6-11)15-16-14(17)13-4-3-9-19-13/h3-9H,1-2H3,(H,16,17)/b15-10+ |
Clave InChI |
YCVKPUFYXAMCAQ-XNTDXEJSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990449.png)
![(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990456.png)
![3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11990467.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990472.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11990479.png)

![N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11990511.png)
![4-Bromo-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11990523.png)
